Cas no 74201-87-9 ((1s,4r)-4-amino-2-cyclopentene-1-carboxylic Acid Hydrochloride (1 :1))
(1s,4r)-4-amino-2-cyclopentene-1-carboxylic Acid Hydrochloride (1 :1) Chemical and Physical Properties
Names and Identifiers
-
- (1S,4R)-4-Amino-2-cyclopentene-1-carboxylic acid hydrochloride (1 :1)
- (1S,4R)-4-AMINOCYCLOPENT-2-ENECARBOXYLIC ACID-HCL
- 2-Cyclopentene-1-carboxylic acid, 4-amino-, hydrochloride (1:1), (1R,4S)-
- 130931-85-0
- JYDJHYGBXSCMJL-UYXJWNHNSA-N
- CS-0101206
- (1R,4S)-4-Aminocyclopentane-2-encarboxylic acid hydrochloride
- MFCD11504995
- (1R,4s)-4-aminocyclopentane-2-encarboxylic acid hydrochloric acid salt
- (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride
- 74201-87-9
- (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic Acid HCl
- AS-73057
- D76148
- SCHEMBL4413614
- (1R,4S)-4-aminocyclopent-2-enecarboxylic acid-HCl
- EN300-26210052
- (1R,4S)-4-Amino-cyclopent-2-enecarboxylic acid hydrochloride
- (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid;hydrochloride
- AKOS015849282
- (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride
- cis-4-Aminocyclopent-2-enecarboxylic acid hydrochloride
- (1s,4r)-4-amino-2-cyclopentene-1-carboxylic Acid Hydrochloride (1 :1)
-
- MDL: MFCD11504996
- Inchi: 1S/C6H9NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h1-2,4-5H,3,7H2,(H,8,9);1H/t4-,5+;/m0./s1
- InChI Key: JYDJHYGBXSCMJL-UYXJWNHNSA-N
- SMILES: Cl.OC([C@H]1C=C[C@H](C1)N)=O
Computed Properties
- Exact Mass: 163.0400063g/mol
- Monoisotopic Mass: 163.0400063g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 153
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3Ų
(1s,4r)-4-amino-2-cyclopentene-1-carboxylic Acid Hydrochloride (1 :1) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | K12955-5g |
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid-HCl |
74201-87-9 | >95% | 5g |
$795 | 2023-09-04 |
(1s,4r)-4-amino-2-cyclopentene-1-carboxylic Acid Hydrochloride (1 :1) Related Literature
-
1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
Additional information on (1s,4r)-4-amino-2-cyclopentene-1-carboxylic Acid Hydrochloride (1 :1)
Comprehensive Overview of (1s,4r)-4-amino-2-cyclopentene-1-carboxylic Acid Hydrochloride (1:1) (CAS No. 74201-87-9)
The compound (1s,4r)-4-amino-2-cyclopentene-1-carboxylic Acid Hydrochloride (1:1), with CAS No. 74201-87-9, is a specialized chiral building block widely utilized in pharmaceutical research and organic synthesis. Its unique structural features, including the cyclopentene backbone and carboxylic acid functionality, make it a valuable intermediate for designing bioactive molecules. Researchers frequently explore its applications in drug discovery, particularly for targeting enzymes or receptors where stereochemistry plays a critical role.
In recent years, the demand for chiral compounds like (1s,4r)-4-amino-2-cyclopentene-1-carboxylic Acid Hydrochloride has surged due to advancements in asymmetric synthesis and the growing emphasis on enantioselective drug development. This compound’s hydrochloride salt form enhances its solubility and stability, making it preferable for laboratory and industrial-scale reactions. Its CAS No. 74201-87-9 is often searched in databases like Reaxys or SciFinder for purity verification and synthetic protocols.
One of the trending topics in organic chemistry is the use of cyclopentene derivatives as scaffolds for kinase inhibitors or antiviral agents. The (1s,4r)-4-amino-2-cyclopentene-1-carboxylic Acid Hydrochloride structure aligns with this trend, offering a rigid yet flexible core for medicinal chemistry optimizations. Questions like *"How to synthesize (1s,4r)-4-amino-2-cyclopentene-1-carboxylic Acid derivatives?"* or *"What are the applications of CAS 74201-87-9 in peptidomimetics?"* reflect user interest in its synthetic utility.
From a technical perspective, the compound’s stereochemistry (denoted by 1s,4r) is crucial for its biological activity. Researchers often investigate its role in modulating protein-protein interactions or as a precursor for unnatural amino acids. The hydrochloride (1:1) salt form ensures consistent handling in aqueous solutions, a feature highlighted in patents and process chemistry literature.
Environmental and regulatory considerations also drive queries about CAS No. 74201-87-9. While not classified as hazardous, its handling requires standard laboratory precautions. Users frequently search for *"MSDS of (1s,4r)-4-amino-2-cyclopentene-1-carboxylic Acid Hydrochloride"* or *"Green chemistry alternatives for its synthesis,"* indicating a focus on safety and sustainability.
In summary, (1s,4r)-4-amino-2-cyclopentene-1-carboxylic Acid Hydrochloride (1:1) (74201-87-9) bridges fundamental research and applied science, with its versatility underpinning innovations in drug design and material science. Its relevance in chiral synthesis and alignment with bioactive molecule trends ensure continued interest across scientific communities.
74201-87-9 ((1s,4r)-4-amino-2-cyclopentene-1-carboxylic Acid Hydrochloride (1 :1)) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)